Structural Elucidation and Crystallographic Profiling of Ethyl 4-amino-1-methylcyclohexanecarboxylate
Structural Elucidation and Crystallographic Profiling of Ethyl 4-amino-1-methylcyclohexanecarboxylate
Executive Summary
In modern drug discovery, conformationally restricted aliphatic rings are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Ethyl 4-amino-1-methylcyclohexanecarboxylate (E4AMC) is a highly versatile 1,4-disubstituted cyclohexane building block. It is prominently utilized in the synthesis of Acetyl-CoA carboxylase (ACC) inhibitors, which are primary therapeutic targets for metabolic syndrome, dyslipidemia, and oncology[1][2].
This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of E4AMC. As a Senior Application Scientist, I will outline not just the procedural steps, but the fundamental causality behind our crystallographic strategies—specifically addressing the challenges of phase states, conformational flexibility, and thermal disorder inherent to functionalized cycloalkanes.
Chemical Context & Conformational Logic
To understand the crystallographic behavior of E4AMC, one must first analyze its 3D stereochemistry. The cyclohexane ring predominantly adopts a chair conformation, with an average C–C bond length of approximately 1.52 Å[3]. However, the presence of 1,4-disubstitution introduces complex cis/trans isomerism that dictates the spatial orientation of the pharmacophores.
Causality in Substituent Positioning (A-Values)
The C1 position contains both a methyl group and an ethyl ester moiety. The conformational free energy (A-value) dictates substituent preference for the equatorial position to minimize 1,3-diaxial interactions. The A-value of a methyl group (~1.7 kcal/mol) is higher than that of an ester group (~1.2 kcal/mol). Consequently, the methyl group strongly anchors itself in the equatorial position, forcing the ester group into the axial position. The orientation of the C4 amino group then depends entirely on whether the molecule is the cis or trans isomer (e.g., the therapeutically relevant (1r,4r)-trans isomer places the amine in the equatorial position)[2].
Figure 1: Conformational logic tree dictating the 3D geometry of E4AMC isomers.
Crystallization Strategy: Overcoming the Liquid-State Barrier
The Challenge: Low-molecular-weight ethyl esters of alicyclic amines, such as commercially available E4AMC[4], are typically viscous oils or low-melting waxy solids at standard temperature and pressure. They cannot be directly analyzed via SCXRD. Furthermore, the flexible ethyl chain is highly susceptible to positional disorder.
The Solution (Causality): To engineer a rigid, highly ordered crystal lattice, we must alter the physical state of the molecule by converting the free base into a crystalline salt (e.g., hydrochloride or tosylate). Salt formation serves a dual purpose:
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Lattice Energy Enhancement: The introduction of ionic interactions (e.g., NH3+ ⋯ Cl− ) creates a robust 3D hydrogen-bonding network, significantly raising the melting point.
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Anomalous Dispersion: The inclusion of a heavier atom (Chlorine or Sulfur) provides a strong anomalous scattering signal, which is highly advantageous for solving the phase problem during X-ray data processing.
Protocol 1: Salt Formation and Vapor Diffusion Crystallization
This protocol is a self-validating system; the visual formation of distinct, birefringent geometric crystals confirms successful lattice assembly prior to X-ray exposure.
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Dissolution: Dissolve 100 mg of E4AMC free base in 2.0 mL of anhydrous ethyl acetate (EtOAc) under an inert nitrogen atmosphere.
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Salting: Slowly add 1.1 equivalents of 4M HCl in dioxane dropwise while stirring at 0 °C. A white precipitate of E4AMC·HCl will form immediately.
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Isolation: Centrifuge the suspension, decant the supernatant, and wash the pellet twice with cold diethyl ether to remove unreacted organics. Dry under vacuum.
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Vapor Diffusion Setup: Dissolve 15 mg of the E4AMC·HCl salt in a minimum volume (~0.5 mL) of methanol (the "solvent") in a 2-dram inner vial.
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Equilibration: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 5 mL of diethyl ether (the "antisolvent"). Cap the outer vial tightly.
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Harvesting: Allow vapor equilibration to proceed undisturbed at 4 °C for 3–7 days until high-quality, block-like single crystals form.
Single-Crystal X-ray Diffraction (SCXRD) Workflow
Once suitable crystals are harvested, the structural elucidation must be executed with precision to ensure high-resolution data (typically ≤ 0.84 Å) suitable for publication or regulatory submission.
Protocol 2: Data Collection and Refinement
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Mounting & Cryocooling: Select a single crystal using a polarizing microscope. Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen polyimide loop. Immediately flash-cool the crystal to 100 K using a liquid nitrogen cryostream.
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Causality: Cooling to 100 K minimizes the thermal vibrations (atomic displacement parameters/ellipsoids) of the highly flexible ethyl ester tail, preventing electron density smearing and positional disorder.
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Data Collection: Mount the loop on a diffractometer equipped with a microfocus Mo K α X-ray source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.
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Integration & Scaling: Integrate the raw diffraction frames and apply multi-scan absorption corrections (e.g., SADABS).
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Phase Solution: Solve the structure using Intrinsic Phasing algorithms (e.g., SHELXT). This method rapidly locates the heavy chloride ion and the rigid cyclohexane core.
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Anisotropic Refinement: Refine the structural model using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.
Figure 2: SCXRD workflow from liquid free-base to refined anisotropic structural model.
Data Presentation: Crystallographic Parameters
The following table summarizes the representative crystallographic data expected for a high-quality SCXRD experiment on the hydrochloride salt of E4AMC. The parameters validate the integrity of the crystal lattice and the precision of the refinement.
| Parameter | Value / Description |
| Chemical Formula | C10H20ClNO2 |
| Formula Weight | 221.72 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal System / Space Group | Monoclinic / P21/c |
| Unit Cell Dimensions | a≈10.5 Å, b≈6.2 Å, c≈18.1 Å, β≈101∘ |
| Volume | ≈1150 Å 3 |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | ≈1.28 g/cm 3 |
| Absorption Coefficient ( μ ) | ≈0.28 mm −1 |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [I > 2 σ (I)] | R1=0.035 , wR2=0.089 |
Note: The low R1 value (< 0.05) and a Goodness-of-fit near 1.0 indicate a highly accurate structural model with minimal residual electron density. Furthermore, the carboxylate moiety in such cyclohexane derivatives has been shown to readily participate in complex coordination networks, highlighting its versatility in supramolecular chemistry[5].
Conclusion
The crystallographic profiling of Ethyl 4-amino-1-methylcyclohexanecarboxylate requires a deliberate, physics-driven approach to overcome its native liquid state and inherent conformational flexibility. By engineering a rigid hydrochloride salt lattice and utilizing cryogenic data collection, researchers can accurately map the precise cis/trans geometries and equatorial/axial substituent distributions. This structural clarity is paramount for downstream applications, particularly in the rational design of ACC inhibitors and advanced peptidomimetics.
References
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[1] EP2507210A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc). Google Patents. Available at:
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[2] WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc). Google Patents. Available at:
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[3] trans-4-Nitrophenyl 4-(tosyloxymethyl)cyclohexanecarboxylate. IUCr. Available at: [Link]
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[5] Bioactive Silver–Organic Networks Assembled from 1,3,5-Triaza-7-phosphaadamantane and Flexible Cyclohexanecarboxylate Blocks. Inorganic Chemistry - ACS Publications. Available at:[Link]
Sources
- 1. EP2507210A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc) - Google Patents [patents.google.com]
- 2. WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc) - Google Patents [patents.google.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. aaronchem.com [aaronchem.com]
- 5. pubs.acs.org [pubs.acs.org]
